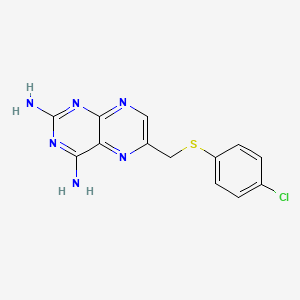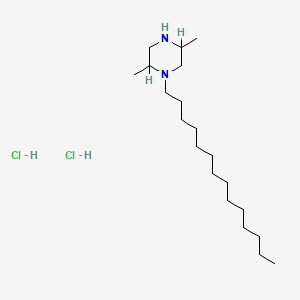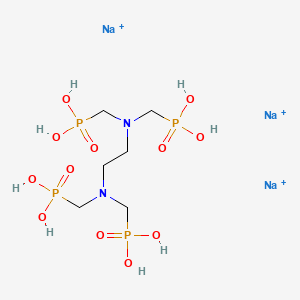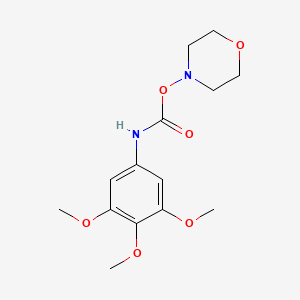
Morpholine, 4-((((3,4,5-trimethoxyphenyl)amino)carbonyl)oxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4-((((3,4,5-trimethoxyphenyl)amino)carbonyl)oxy)-: is a complex organic compound that features a morpholine ring substituted with a 3,4,5-trimethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of morpholine derivatives typically involves the reaction of morpholine with various electrophiles. For the specific compound , the synthesis can be achieved through the following steps:
Formation of the Intermediate: The 3,4,5-trimethoxyphenyl group can be introduced via a nucleophilic substitution reaction.
Coupling Reaction: The intermediate is then coupled with morpholine under controlled conditions to form the desired product.
Industrial Production Methods: Industrial production of such compounds often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the morpholine ring.
Substitution: Nucleophilic substitution reactions are common, especially involving the 3,4,5-trimethoxyphenyl group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, acetonitrile.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield morpholine N-oxide derivatives, while reduction can lead to deoxygenated products.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Medicine: The compound has potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: In the industrial sector, it is used in the synthesis of agrochemicals and other specialty chemicals.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The 3,4,5-trimethoxyphenyl group plays a crucial role in binding to these targets, thereby modulating their activity. The morpholine ring enhances the compound’s solubility and stability, facilitating its biological activity.
Comparaison Avec Des Composés Similaires
- Morpholine, 4-((3,4,5-trimethoxyphenyl)acetyl)-
- Morpholine, 4-((3,4,5-trimethoxyphenyl)methyl)-
Uniqueness: The presence of the 3,4,5-trimethoxyphenyl group in the compound provides unique binding properties and enhances its biological activity compared to other morpholine derivatives. This makes it a valuable compound in medicinal chemistry and drug development.
Propriétés
Numéro CAS |
68061-27-8 |
|---|---|
Formule moléculaire |
C14H20N2O6 |
Poids moléculaire |
312.32 g/mol |
Nom IUPAC |
morpholin-4-yl N-(3,4,5-trimethoxyphenyl)carbamate |
InChI |
InChI=1S/C14H20N2O6/c1-18-11-8-10(9-12(19-2)13(11)20-3)15-14(17)22-16-4-6-21-7-5-16/h8-9H,4-7H2,1-3H3,(H,15,17) |
Clé InChI |
OPBAKSKUNUAENB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)NC(=O)ON2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


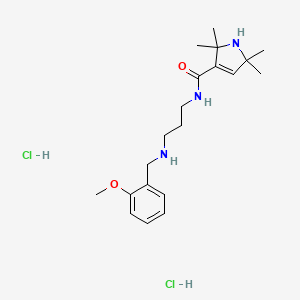

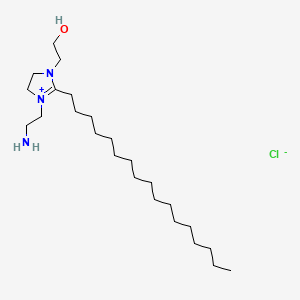
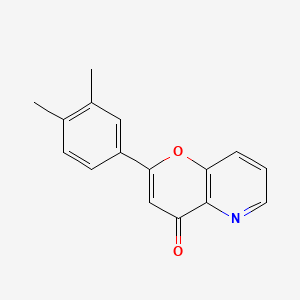
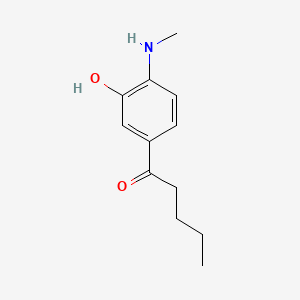
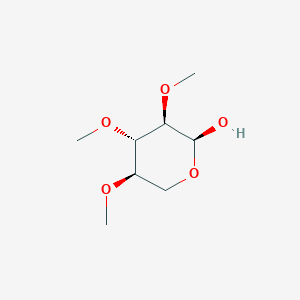

![5-O-(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B12699987.png)
![N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-N,4,6-trimethyl-5-nitropyridin-2-amine;trihydrochloride](/img/structure/B12699994.png)

